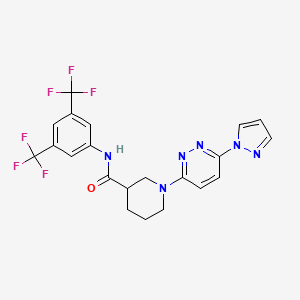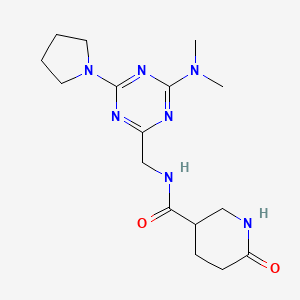
2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and quinazoline rings. Quinazolinone derivatives are known for their wide range of biological activities, including anticancer properties. They often act as inhibitors for various enzymes and are of interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the formation of the quinazolinone core followed by various functionalization reactions. In the context of similar compounds, the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which share a similar core structure, was achieved by using dicyclohexylcarbodiimide (DCC) and azide coupling methods . These methods are likely applicable to the synthesis of the compound , with modifications to incorporate the specific isoxazole and acetamide functionalities.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone core. The specific compound mentioned would also contain a thioether linkage to an isoxazole ring and an acetamide side chain. The structure determination of related compounds has been carried out using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . These techniques would be essential in confirming the structure of the compound .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including methylation and interaction with amines. For instance, methylation reactions of 2-hydroxythiazoloisoquinolines have been studied, showing exclusive methylation on the N-3 atom in the thiazole ring or a mixture of O- and N-methylated products depending on the methylating agent . While the compound does not have a hydroxythiazoloisoquinoline moiety, similar reactivity could be expected at nucleophilic sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the cytotoxic activity of related compounds against certain cancer cell lines has been evaluated, with some compounds exhibiting significant activity . The compound would likely have unique properties that could be assessed through experimental studies, including its potential biological activity.
科学的研究の応用
Synthesis and Derivatives
This compound belongs to a broader class of chemicals involved in novel synthesis methods for acetamides bearing significant structural moieties. For example, Nguyen et al. (2022) have reported the successful synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as new derivatives through a multi-step process starting from anthranilic acid and aryl isothiocyanates. These derivatives were characterized by IR, 1H-NMR, 13C-NMR, and HR-MS spectra, highlighting their potential for varied biological activities and research applications Nguyen et al., 2022.
Antitumor Activity
Antitumor activities have been explored within similar structural frameworks. Al-Suwaidan et al. (2016) synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. They found that some derivatives demonstrated broad spectrum antitumor activity, significantly more potent than the control, indicating the potential for these compounds in cancer research Al-Suwaidan et al., 2016.
Antibacterial Activity
Research by Singh et al. (2010) on compounds related to the given chemical structure showed promising antibacterial properties. They synthesized a series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles and found significant antibacterial activity against common pathogens, suggesting potential applications in developing new antimicrobial agents Singh et al., 2010.
Antiproliferative and VEGFR-2 Inhibition
Hassan et al. (2021) investigated the antiproliferative activity of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, which showed higher cytotoxic activity than staurosporine against breast cancer T-47D cell line. Their research on VEGFR-2 inhibitory activity further indicates these compounds' potential in cancer treatment strategies Hassan et al., 2021.
Molecular Docking and Anticancer Potency
Mehta et al. (2019) conducted a study on similar acetamide derivatives, evaluating their antimicrobial and anticancer activities alongside molecular docking studies. Their findings revealed significant antimicrobial activity and anticancer potency, suggesting these compounds' utility in drug design and discovery Mehta et al., 2019.
特性
IUPAC Name |
N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-12-6-8-13(9-7-12)15-10-21-27-19(15)23-17(25)11-28-20-22-16-5-3-2-4-14(16)18(26)24-20/h6-10H,2-5,11H2,1H3,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDSENZIGBPSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC4=C(CCCC4)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)



![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)


![1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B2542059.png)

![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)



![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)